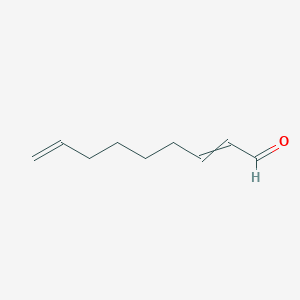

Nona-2,8-dienal

Description

Significance of Alpha, Beta-Unsaturated Aldehydes in Natural Systems

Alpha, beta-unsaturated aldehydes are a significant class of compounds found widely in nature. researchgate.net Their conjugated system, consisting of a C=C double bond adjacent to a C=O double bond, imparts unique electronic properties and reactivity. wikipedia.orgfiveable.me This structural motif is a key feature in many biologically active natural products. researchgate.netnih.gov

In natural systems, these aldehydes are involved in a variety of biological processes. They can act as signaling molecules, influencing growth, development, and reproduction in both plants and animals. creative-proteomics.com For instance, some plants release volatile aldehydes to deter herbivores. creative-proteomics.com In animals and humans, aldehydes are produced during metabolic processes, such as the oxidation of amino acids and lipids by phagocytes as part of the immune response. royalsocietypublishing.org They also play roles in cellular functions like lipid metabolism and can modulate cell signaling pathways. creative-proteomics.com The reactivity of the α,β-unsaturated system allows these molecules to interact with biological nucleophiles, a mechanism that underlies many of their biological effects. acs.org

Overview of Nonadienal Isomers and Structural Diversity

The molecular formula C9H14O accommodates a variety of nonadienal isomers, which differ in the location and geometry of their double bonds. This structural diversity leads to a wide range of chemical and sensory properties. Among the most well-documented isomers are 2,4-nonadienal and 2,6-nonadienal.

(E,E)-2,4-Nonadienal : This isomer is known for its deep, fatty, and fried odor and is a key component in the flavor of many cooked foods. Its conjugated diene system makes it relatively stable. chemeo.com

(E,Z)-2,6-Nonadienal : Famously known as the "cucumber aldehyde," this isomer is responsible for the fresh, green aroma of cucumbers and melons. scentree.cothegoodscentscompany.com It is biosynthesized in plants from polyunsaturated fatty acids.

(3Z,6Z)-3,6-Nonadienal : This isomer is noted for its powerful "freshly-cut watermelon" or "cucumber-like" scent.

| Isomer | Common Name/Odor Profile | Position of Double Bonds | Conjugation |

| 2,4-Nonadienal | Fried, Fatty | 2, 4 | Fully Conjugated |

| 2,6-Nonadienal | Cucumber, Green | 2, 6 | Partially Conjugated |

| 3,6-Nonadienal | Watermelon, Green | 3, 6 | Non-Conjugated |

| Nona-2,8-dienal | Not Widely Characterized | 2, 8 | α,β-Unsaturated (C2), Isolated (C8) |

Stereoisomeric Forms and Conformational Analysis

Like other alkenes, this compound can exist as stereoisomers due to the restricted rotation around its carbon-carbon double bonds. The double bond at the C2 position can exist in either an (E)- (trans) or (Z)- (cis) configuration.

The conformational landscape of α,β-unsaturated aldehydes is a subject of detailed study. These molecules primarily exist as two planar conformers (rotamers) around the single bond connecting the α- and β-carbons: the s-trans and s-cis forms. uq.edu.auresearchgate.net The relative stability of these conformers is influenced by steric and electronic factors. For many simple α,β-unsaturated aldehydes, the s-trans conformer is predominant. uq.edu.au The conformational preferences can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often aided by lanthanide shift reagents, and computational modeling. uq.edu.auacs.org These analyses are crucial for understanding the molecule's reactivity, as the spatial arrangement of atoms dictates how it interacts with other reagents.

Academic Research Trajectories for Specific Aldehyde Species

Academic research into specific aldehyde species often follows trajectories dictated by their natural abundance, biological activity, or synthetic utility.

Flavor and Fragrance Chemistry : A significant body of research focuses on aldehydes that are key aroma compounds. For example, extensive studies have been dedicated to the synthesis and properties of (E,Z)-2,6-nonadienal due to its commercial importance in the food and perfume industries. scentree.coacs.org

Pheromone Chemistry : Many insects use aldehydes as pheromones. Research in this area involves the identification, synthesis, and field testing of these compounds for pest management applications. For instance, nonanal (B32974) has been identified as an attractant for the female Oriental fruit moth. researchgate.net Aldehyde oxidases in insect antennae are studied for their role in degrading these signal molecules. nih.gov

Synthetic Organic Chemistry : Aldehydes, particularly α,β-unsaturated aldehydes, are versatile building blocks in organic synthesis. researchgate.net Their conjugated system allows for specific reactions like Michael additions, where a nucleophile adds to the β-carbon. wikipedia.orgpressbooks.pub Research focuses on developing new synthetic methods using these aldehydes and applying them to the construction of more complex molecules. A homologation reaction using a Wittig reagent, for example, can be used to synthesize specific unsaturated aldehydes. mdpi.com

Metabolism and Toxicology : Endogenously produced aldehydes and those from environmental sources are studied for their roles in metabolic pathways and their potential toxic effects. royalsocietypublishing.orgacs.org Research investigates the mechanisms of aldehyde-induced DNA damage and the enzymatic pathways that detoxify these reactive compounds. acs.org

While specific research on this compound is not widespread, its synthesis has been noted in chemical literature as a product derived from starting materials like hept-6-en-1-ol. molbase.com Its structural similarity to more studied nonadienals suggests potential for future investigation within these established research fields.

Structure

3D Structure

Properties

CAS No. |

102877-15-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-2,8-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |

InChI Key |

ZWSQVNVYDZKIEV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC=CC=O |

Origin of Product |

United States |

Chemical Synthesis Strategies for Nona 2,8 Dienal and Stereoisomers

Stereoselective Synthesis Methodologies

The precise arrangement of atoms in space, or stereochemistry, is crucial for the biological and sensory properties of nona-2,8-dienal. Consequently, significant effort has been dedicated to developing synthetic methods that afford specific stereoisomers.

Grignard Reagent Coupling Techniques

Grignard reagents, organomagnesium halides (RMgX), are powerful tools in organic synthesis for forming carbon-carbon bonds. reachemchemicals.comlibretexts.org In the context of this compound synthesis, Grignard coupling reactions are employed to assemble the carbon skeleton from smaller precursor molecules. reachemchemicals.com For instance, the coupling of a Grignard reagent derived from an allyl halide with another appropriate electrophile can construct the nine-carbon chain of this compound. orgsyn.org The reaction of an alkyl or aryl halide with magnesium metal in an ether solvent generates the Grignard reagent, which then acts as a nucleophile, attacking an electrophilic carbon to form a new C-C bond. reachemchemicals.comlibretexts.org This methodology is versatile, allowing for the synthesis of various alcohols which can then be oxidized to the target aldehyde. reachemchemicals.com

A specific example involves the Grignard coupling of 3-butynyl-tetrahydropyranyl ether with bromopentyne to yield nona-3,6-diynyl-tetrahydropyranyl ether. tandfonline.com This intermediate serves as a precursor for the subsequent hydrogenation and oxidation steps to produce different isomers of nonadienal. tandfonline.com Iron salts can be used to catalyze Grignard coupling reactions, including those involving non-activated chloroalkanes. researchgate.net

Hydrogenation of Diynol Precursors

A key strategy for the stereoselective synthesis of dienols, which are immediate precursors to dienals, is the partial hydrogenation of diynol precursors. The choice of catalyst is paramount in controlling the stereochemical outcome of the hydrogenation. For example, the hydrogenation of nona-3,6-diynol (XIV) can lead to different isomers of nonadienol depending on the catalyst used. tandfonline.com While Lindlar catalysts and W-1 Raney nickel were found to produce mixtures of geometrical isomers, the use of P-2 nickel prepared from nickel acetate (B1210297) and sodium borohydride (B1222165) in ethanol (B145695) with a small amount of ethylenediamine (B42938) resulted in a nearly quantitative yield of the sterically pure 3Z,6Z-nonadienol (III-a). tandfonline.com This demonstrates the high degree of stereoselectivity that can be achieved through careful catalyst selection.

| Precursor | Catalyst/Reagents | Product | Yield | Stereoselectivity |

| Nona-3,6-diynol (XIV) | P-2 Nickel, Ethanol, Ethylenediamine | 3Z,6Z-Nonadienol (III-a) | Nearly Quantitative | High |

| Nona-3,6-diynol (XIV) | Lindlar Catalyst | Mixture of geometrical isomers | - | Low |

| Nona-3,6-diynol (XIV) | W-1 Raney Nickel | Mixture of geometrical isomers | - | Low |

Controlled Oxidation Reactions

The final step in many synthetic routes to this compound is the oxidation of the corresponding alcohol, nona-2,8-dien-1-ol. The challenge lies in achieving this transformation without over-oxidation to the carboxylic acid or isomerization of the double bonds. organic-chemistry.org A variety of oxidizing agents and methods have been explored to achieve this selective oxidation.

One effective method is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like iodosobenzene (B1197198) diacetate (IBD) or sodium hypochlorite. organic-chemistry.orgorgsyn.org This system is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant side reactions. orgsyn.org Other reagents, such as Dess-Martin periodinane (DMP) and the Ley-Griffith reagent (TPAP), also provide mild conditions for this transformation. sigmaaldrich.com The choice of oxidant is critical for preserving the stereochemistry of the dienol precursor. For instance, the oxidation of 3Z,6Z-nonadienol (III-a) is a key step in the synthesis of 3Z,6Z-nonadienal. tandfonline.com

Synthetic Route Optimization for Yield and Purity

Optimizing a synthetic route involves maximizing the yield of the desired product while minimizing impurities. numberanalytics.com This requires careful consideration of several factors, including the choice of starting materials, reaction conditions (temperature, solvent, catalyst), and purification methods. numberanalytics.com For the synthesis of this compound, optimization strategies focus on each step of the synthetic sequence, from the initial coupling reactions to the final oxidation.

Key considerations for optimization include:

Starting Material Availability and Cost: Selecting readily available and affordable starting materials is crucial for the economic viability of a synthesis. numberanalytics.com

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and catalyst can significantly impact yield and selectivity. numberanalytics.com For example, in Grignard reactions, the slow addition of reagents can minimize side reactions like Würtz coupling. orgsyn.org

Intermediate Purification: Purifying intermediates at various stages can prevent the accumulation of impurities that may be difficult to remove from the final product. numberanalytics.com

Yield and Purity Analysis: Techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the yield and purity of the product and for identifying byproducts. numberanalytics.com

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. symeres.comnih.gov In the context of this compound synthesis, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into precursor molecules. symeres.comacs.org By analyzing the position of the isotopic label in the final product and any intermediates, researchers can gain detailed insights into bond-forming and bond-breaking steps. symeres.comacs.org

For example, deuterium labeling can be used to probe the stereochemistry of hydrogenation reactions and to understand the mechanisms of hydride transfer steps. acs.org ¹³C and ¹⁸O labeling can provide information on the rearrangement of carbon skeletons and the source of oxygen atoms in oxidation reactions, respectively. symeres.comacs.org These mechanistic studies are crucial for the rational design of more efficient and selective synthetic methods.

Development of Novel Catalytic Systems for Dienal Formation

The development of new and improved catalytic systems is a continuous effort in organic synthesis. For the formation of dienals like this compound, research is focused on catalysts that offer higher efficiency, selectivity, and sustainability. This includes the exploration of new metal catalysts, organocatalysts, and biocatalysts.

Analytical Chemistry Methodologies for Nona 2,8 Dienal Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of nona-2,8-dienal, leveraging the compound's volatility and chemical properties to achieve effective separation from other constituents. The choice of technique and specific method parameters are dictated by the sample matrix's complexity and the analytical objectives, such as quantification or enantiomeric proportion determination.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation based on properties such as boiling point and polarity. The separated compounds are then detected, often by a mass spectrometer (MS) or a flame ionization detector (FID), allowing for identification and quantification. The analysis of aldehydes, including C9 compounds, is a common application of GC-MS. nih.gov

For highly complex samples containing numerous volatile compounds, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. scielo.brnih.gov This technique utilizes two columns with different stationary phases connected by a modulator. The modulator traps and then rapidly re-injects fractions from the first-dimension column onto the second-dimension column. This results in a two-dimensional chromatogram with substantially increased peak capacity and improved resolution, which is particularly beneficial for separating isomeric compounds and resolving analytes from complex matrix interferences. bohrium.comnih.govusda.govusda.gov GC×GC coupled with time-of-flight mass spectrometry (TOFMS) is a powerful tool for the detailed investigation of volatile profiles in food and beverages, where aldehydes like this compound can be key aroma contributors. nih.gov

Table 1: Comparison of Conventional GC and GC×GC for Volatile Compound Analysis

| Feature | Conventional Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| Peak Capacity | Lower | Significantly Higher |

| Resolution | Good | Excellent |

| Sensitivity | Standard | Enhanced due to cryogenic modulation |

| Sample Throughput | Faster per sample | Slower per sample, but more information per run |

| Data Complexity | Simpler (2D chromatogram) | More complex (3D data with retention times on two columns and mass spectra) |

| Applications | Routine analysis of moderately complex samples | In-depth analysis of highly complex samples (e.g., food volatiles, petroleum) |

This table provides a general comparison of the two techniques.

Many flavor and fragrance compounds, including unsaturated aldehydes, can exist as enantiomers—non-superimposable mirror images that may possess distinct sensory properties. Chiral Gas Chromatography is a specialized GC technique used to separate these enantiomers. scispec.co.th This is typically achieved by using a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with each enantiomer, leading to different retention times. restek.com The ability to determine the enantiomeric distribution of chiral compounds is critical in authenticity studies of essential oils and food products, as the natural enantiomeric ratio is often specific. chromtech.com.au While the direct enantiomeric separation of this compound is not extensively documented in readily available literature, the principles of chiral GC are applicable to unsaturated aldehydes. chemistryviews.org

The choice of the stationary phase is a critical parameter in developing a robust GC method. The selection is based on the "like dissolves like" principle, where the polarity of the stationary phase is matched to the polarity of the analytes of interest.

DB-1MS and HP-5MS: These are non-polar columns, with a stationary phase of (5%-phenyl)-methylpolysiloxane (HP-5MS) or 100% dimethylpolysiloxane (DB-1MS). pherobase.com They are excellent general-purpose columns suitable for the analysis of a wide range of non-polar to moderately polar volatile and semi-volatile compounds. researchgate.net Their low bleed characteristics make them particularly well-suited for use with mass spectrometry detectors. pherobase.com Aldehydes are frequently analyzed on these types of columns.

DB-17MS: This is a mid-polarity column, typically with a (50%-phenyl)-methylpolysiloxane stationary phase. bohrium.comnih.govusda.govusda.govwaters.com The increased phenyl content enhances its selectivity for aromatic and moderately polar compounds. It is often used for the analysis of pesticides and other semi-volatile compounds. nih.govusda.govusda.govwaters.com The different selectivity of a DB-17ms compared to a DB-1MS or HP-5MS can be advantageous for resolving co-eluting peaks.

Table 2: Characteristics of Selected GC Stationary Phases

| Stationary Phase | Polarity | Composition | Common Applications |

| DB-1MS | Non-polar | 100% Dimethylpolysiloxane | General purpose, hydrocarbons, solvents, essential oils |

| HP-5MS | Non-polar | (5%-Phenyl)-methylpolysiloxane | General purpose, semi-volatiles, environmental compounds, drugs |

| DB-17MS | Mid-polarity | (50%-Phenyl)-methylpolysiloxane | Pesticides, herbicides, steroids, triglycerides |

This table summarizes the general properties and applications of these common GC columns.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is less commonly used for highly volatile compounds like this compound in their native form due to their limited retention on typical reversed-phase columns. However, HPLC becomes a viable and valuable method through derivatization. Aldehydes can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable, non-volatile derivatives that can be readily separated and detected by UV-Vis spectrophotometry. glsciences.eu This approach is widely used for the analysis of carbonyl compounds in various matrices. epa.govnih.govmdpi.com The choice of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve the desired separation of the DNPH derivatives. researchgate.net

Supercritical Fluid Chromatography (SFC) for High-Purity Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for high-speed separations with lower pressure drops compared to HPLC. SFC is particularly well-suited for the purification of compounds and for the separation of chiral molecules. waters.comnih.gov For volatile flavor and fragrance compounds, SFC offers the advantage of milder operating temperatures compared to GC, which can be beneficial for thermally labile molecules. waters.com The use of environmentally benign CO2 as the mobile phase also makes SFC a "greener" analytical technique. mdpi.com While specific applications for the high-purity separation of this compound are not widely reported, the technique's capabilities make it a promising tool for such purposes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is indispensable for determining its molecular weight and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for generating ions in a mass spectrometer, each providing complementary information.

Electron Ionization (EI): In this hard ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. This process produces a molecular ion (M⁺•), which is a radical cation, and a series of fragment ions. The resulting mass spectrum is a distinctive fragmentation pattern that serves as a "molecular fingerprint." For this compound (C₉H₁₄O), the molecular ion would appear at an m/z corresponding to its nominal mass. The fragmentation is predictable; key fragments arise from cleavages at positions alpha to the carbonyl group and at allylic positions, as well as potential rearrangements. libretexts.orgnih.gov

Chemical Ionization (CI): CI is a soft ionization technique that results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of an analyte. In CI, a reagent gas (like methane or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer. This process usually forms a protonated molecule, [M+H]⁺. For this compound, this would result in a prominent ion at an m/z value one unit higher than its molecular weight, providing a clear indication of the parent mass.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z (Nominal Mass) | Information Provided |

| Electron Ionization (EI) | Molecular Ion (M⁺•) | 138 | Molecular Weight |

| Electron Ionization (EI) | Fragment Ion | Various | Structural Fingerprint |

| Chemical Ionization (CI) | Protonated Molecule ([M+H]⁺) | 139 | Confirmation of Molecular Weight |

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to provide unequivocal structural confirmation. nih.gov In a typical MS/MS experiment for this compound, a precursor ion (for example, the molecular ion at m/z 138 from EI or the protonated molecule at m/z 139 from CI) is selected and isolated in the first stage of the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules (e.g., argon or nitrogen), causing it to break apart into product ions. researchgate.net

The resulting product ion spectrum is then analyzed in the second stage of the mass spectrometer. This spectrum is characteristic of the precursor ion's structure. By analyzing the masses of the product ions, researchers can piece together the molecular structure, confirm the positions of the double bonds, and verify the location of the aldehyde functional group in this compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with extremely high accuracy (typically to the third or fourth decimal place). researchgate.netresearchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass. While low-resolution MS can identify the nominal mass of this compound as 138, HRMS can distinguish its molecular formula, C₉H₁₄O, from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net

For example, a compound with the formula C₁₀H₁₈ would also have a nominal mass of 138, but its exact mass would be different from that of this compound. HRMS provides the confidence needed for the unambiguous identification of the compound in complex mixtures. nih.govnih.gov

Table 2: Exact Mass Calculation for this compound

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.109550 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 138.104465 |

The mass analyzer is the core component of a mass spectrometer, responsible for separating ions based on their m/z ratio. slideshare.net Quadrupole and Time-of-Flight (TOF) analyzers are two of the most common types used in modern analytical chemistry. slideshare.netresearchgate.net

Quadrupole Mass Analyzers: These analyzers consist of four parallel metal rods. slideshare.net By applying a combination of radio frequency (RF) and direct current (DC) voltages to the rods, a specific electric field is created that allows only ions of a particular m/z to pass through to the detector. researchgate.net Quadrupole analyzers are known for their robustness, fast scanning speeds, and good sensitivity, making them ideal for coupling with gas chromatography (GC-MS) for the analysis of volatile compounds like this compound. acdlabs.com

Time-of-Flight (TOF) Mass Analyzers: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to the detector. slideshare.netacdlabs.com After being accelerated by an electric pulse to the same kinetic energy, lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are characterized by their high ion transmission, fast data acquisition rates, and a virtually unlimited mass range. acdlabs.comfiveable.me They are frequently used for HRMS applications due to their inherent high resolution and mass accuracy. researchgate.net

Spectroscopic Elucidation Methods

While mass spectrometry provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic connectivity and three-dimensional structure of a molecule.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H (proton) and ¹³C NMR are the most important techniques.

1D NMR Spectroscopy:

¹H NMR: A one-dimensional proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule. The spectrum displays signals corresponding to each unique proton environment. The position of the signal (chemical shift, δ), the splitting of the signal (multiplicity), and the area under the signal (integration) reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For this compound, distinct signals would be expected for the aldehydic proton, the vinylic (double bond) protons, and the various allylic and methylene protons.

¹³C NMR: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, C=C double bond, or saturated C-C).

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, which is crucial for resolving ambiguities in 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivity throughout the carbon chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. nih.gov It provides a clear correlation between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon and its attached protons.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (CHO) | ~9.5 | ~194 |

| C2 (=CH) | ~6.8 | ~158 |

| C3 (=CH) | ~6.1 | ~133 |

| C4 (CH₂) | ~2.2 | ~32 |

| C5 (CH₂) | ~1.5 | ~28 |

| C6 (CH₂) | ~1.4 | ~29 |

| C7 (CH₂) | ~2.1 | ~33 |

| C8 (=CH) | ~5.8 | ~138 |

| C9 (=CH₂) | ~5.0 | ~115 |

Note: Predicted values are estimates based on standard chemical shift tables and may vary depending on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum represents a plot of this absorption, allowing for the identification of the molecule's structural components.

For this compound, key characteristic absorption peaks would be expected that correspond to its aldehyde and alkene functionalities. The presence of a strong absorption band in the region of 1680-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. Additionally, the aldehyde C-H bond typically exhibits two characteristic stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. The carbon-carbon double bonds (C=C) in the dienal structure would produce absorption bands in the 1600-1680 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1740 |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Alkene (=C-H) | Stretch | 3010 - 3100 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

Coupled Analytical Systems

Coupled or "hyphenated" analytical systems combine two or more techniques to separate and identify compounds from a mixture with greater efficacy than a single method alone. For a volatile flavor compound like this compound, coupling gas chromatography with a detection method like mass spectrometry or olfactometry is essential for its research.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds. In this system, the gas chromatograph separates the components of a sample mixture based on their volatility and polarity. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique "fingerprint" of the molecule, determined by the mass-to-charge ratio of the fragments.

The identification of this compound in a sample is achieved by comparing both its retention time (the time it takes to pass through the GC column) and its mass spectrum to that of a known standard. Alternatively, the obtained spectrum can be compared with entries in a spectral library, such as the National Institute for Standards and Technology (NIST) Mass Spectral Library. researchgate.netresearchgate.net GC-MS is a standard method used in accredited laboratories for the analysis of chemical compounds. n1info.rs The technique typically involves an electron ionization system with an energy of 70 eV. researchgate.net

Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused silica capillary column (e.g., TG-5MS) | Separates compounds based on boiling point and polarity. |

| Oven Program | Initial temp 40°C, ramped to 280-300°C | Controls the elution of compounds from the column. researchgate.net |

| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. researchgate.net |

| Detector | Mass Spectrometer (e.g., Single Quadrupole) | Identifies compounds based on mass-to-charge ratio. |

| Identification | Comparison with NIST/WILEY library spectra | Confirms the identity of the eluted compound. researchgate.net |

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation capabilities of GC with human sensory assessment to identify odor-active compounds in a sample. As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector and the other to a sniffing port. A trained analyst or panel sniffs the effluent and records the perceived aroma and its intensity at specific retention times.

GC-O Data for (2E,6Z)-Nona-2,6-dienal in Walnut Kernels

| Compound | Odor Description | Retention Index (FFAP column) | Retention Index (DB-5 column) | Flavor Dilution (FD) Factor |

|---|---|---|---|---|

| (2E,6Z)-Nona-2,6-dienal | cucumber, green | 1584 | 1154 | 32 |

Sample Preparation and Extraction Methodologies

Effective sample preparation is critical for the accurate analysis of trace volatile compounds like this compound. The goal is to isolate and concentrate the analytes of interest from the complex sample matrix (e.g., food, water) while removing interfering substances.

Solid Phase Micro Extraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused silica fiber coated with a sorbent material to extract volatile and semi-volatile compounds from a sample. nih.gov The fiber can be exposed to the vapor phase above the sample (headspace SPME) or immersed directly into a liquid sample (direct immersion SPME). mdpi.com Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The choice of fiber coating is crucial for efficient extraction. For a compound like this compound, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can trap a wide range of volatile compounds. nih.gov SPME is valued for its simplicity, sensitivity, and reduction in solvent use, making it a green analytical chemistry technique. mdpi.com

Common SPME Fiber Coatings and Applications

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar volatile and semi-volatile compounds |

| Polyacrylate | PA | Polar semi-volatile compounds |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile compounds, flavors, odors |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Gases and highly volatile compounds |

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique for the gentle isolation of volatile compounds from complex matrices, particularly those with a high content of non-volatile substances like fats, oils, or sugars. semanticscholar.org The method involves distillation of a solvent extract under high vacuum at low temperatures (typically ≤40°C). tum.de These mild conditions are crucial for preventing the thermal degradation of sensitive aroma compounds and avoiding the formation of artifacts, which can occur with traditional high-temperature distillation methods. tum.deresearchgate.net

SAFE has become a state-of-the-art method for preparing samples for aroma analysis, especially prior to GC-O, because it provides a high-yield recovery of volatile isolates that are free from non-volatile matrix components. tum.desemanticscholar.org The process ensures that the resulting extract is a true representation of the sample's original aroma profile, making it highly suitable for the study of potent and thermally labile odorants such as this compound.

Dynamic Headspace Sampling

Dynamic Headspace Sampling (DHS) is a technique utilized for the extraction and concentration of volatile organic compounds (VOCs), such as this compound, from solid or liquid samples. Unlike static headspace analysis where the sample and its headspace are allowed to reach equilibrium before analysis, DHS involves continuously sweeping the headspace above the sample with an inert gas. scioninstruments.comantec.de This process disrupts the equilibrium, promoting the continuous release of volatile compounds from the sample matrix. chromatographyonline.com The volatiles are then carried by the gas stream onto an adsorbent trap, where they are concentrated. scioninstruments.comchromatographyonline.com

This method offers significant advantages over static headspace, particularly in achieving lower detection limits, which is comparable to the capabilities of purge and trap analysis. scioninstruments.comresearchgate.net The continuous sweeping and concentration of analytes onto a trap can result in a 10 to 100-fold increase in sensitivity, depending on the specific compound. antec.de This enhanced sensitivity is crucial for detecting trace levels of potent aroma compounds like this compound.

The process involves several key steps:

Purging: An inert gas, such as helium or nitrogen, is passed through the headspace of the sample vial, which is often heated to facilitate the release of volatiles. chromatographyonline.com

Trapping: The gas stream containing the analytes is directed through a trap packed with one or more adsorbent materials. The choice of adsorbent is critical and depends on the target analytes. nih.gov

Desorption: After trapping, the adsorbent is rapidly heated, releasing the trapped analytes.

Injection: The desorbed analytes are then transferred to a gas chromatograph (GC) for separation and analysis, often involving a cryofocusing step to improve peak shape. youngin.com

Recent advancements have led to the automation of DHS systems, allowing for high-throughput analysis and improved reproducibility. nih.govyoungin.com Automated systems can handle multiple samples and even change adsorbent traps automatically, facilitating method optimization. youngin.comgerstelus.com The selection of trapping material and the optimization of parameters such as purge volume, temperature, and dry purge conditions are critical for successful analysis and depend on the specific matrix and target analytes. chromatographyonline.comnih.gov For instance, a study on volatile extractables from medical devices optimized trapping volume to balance extraction efficiency with signal response variability. fda.gov

| Parameter | Description | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Sample Incubation | Heating the sample to promote the release of volatiles into the headspace. | Temperatures can range from 30°C to higher, depending on analyte stability and matrix. For example, a low temperature of 30°C was used to avoid lipid oxidation when analyzing hexanal (B45976). | researchgate.net |

| Purge Gas | Inert gas used to sweep the headspace. | Helium or Nitrogen are commonly used. | chromatographyonline.com |

| Purge Volume/Flow | The total volume of gas passed through the headspace. | Optimized based on analyte volatility and trapping efficiency. A study on hexanal in rice found a total flow of 300 mL at 20 mL/min to be sufficient. | researchgate.net |

| Adsorbent Trap | Material used to concentrate volatiles from the gas stream. | Common materials include Tenax TA™, polydimethylsiloxane (PDMS) foam, and multi-bed carbon cartridges (e.g., Carbopack™). The choice depends on the polarity and volatility of the target compounds. | nih.gov |

| Trap Desorption | Heating the trap to release analytes for GC injection. | Rapid heating to a high temperature (e.g., 250°C) is typical. | nih.gov |

Quantification Strategies

Accurate quantification of this compound is essential for understanding its contribution to the aroma profiles of various products. The choice of quantification strategy depends on the required accuracy, precision, and the complexity of the sample matrix. The most common approaches in chromatographic analysis are Stable Isotope Dilution Analysis (SIDA) and calibration methods using internal or external standards. alfa-chemistry.com

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for the accurate quantification of trace-level analytes, including volatile flavor compounds. tum.de This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing Deuterium (B1214612), ¹³C, or ¹⁵N) to the sample at the earliest stage of sample preparation. tum.denih.gov

The core principle of SIDA is that the isotopically labeled internal standard is chemically and physically identical to the native analyte. alfa-chemistry.com Therefore, it behaves in the same way during extraction, derivatization, and chromatographic analysis, experiencing the same losses and matrix effects. tum.de The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. tum.de

Advantages of SIDA:

High Accuracy and Precision: By using the analyte itself as the internal standard, SIDA effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and reproducible results. tum.denih.gov

Matrix Effect Compensation: It compensates for signal enhancement or suppression caused by other components in the sample matrix during mass spectrometric analysis. tum.de

Reliability: It is the method of choice for complex matrices where extraction efficiencies can be variable.

The main limitation of SIDA is the availability and cost of the specific isotopically labeled standards, which are not always commercially available and may require custom synthesis. tum.de Despite this, SIDA has been successfully applied to the quantification of numerous volatile compounds, such as furan metabolites in urine and key aroma compounds in mangoes. nih.govmdpi.com

Internal and External Calibration Approaches

When isotopically labeled standards are not available, quantification is typically performed using either external or internal calibration strategies.

External Standard Calibration: This is the simplest calibration method. alfa-chemistry.com It involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analyte (e.g., this compound). chromatographyonline.comquora.com The instrument response (e.g., peak area) is plotted against the concentration to generate the curve. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. alfa-chemistry.com

While straightforward, this method's accuracy is susceptible to variations in sample injection volume and matrix effects that can alter the instrument's response to the analyte. chromatographyonline.comlibretexts.org It is most suitable for simple sample matrices and when used with highly precise injection systems like autosamplers. chromatographyonline.comquora.com

Internal Standard Calibration: To overcome the limitations of the external standard method, an internal standard can be used. libretexts.org In this approach, a known amount of a different compound—the internal standard—is added to all samples, calibration standards, and blanks before analysis. chromatographyonline.com The internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample and is chromatographically resolved from it. alfa-chemistry.comresearchgate.net

Quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio is plotted against the analyte's concentration to create the calibration curve. libretexts.org Because any variations in sample preparation, injection volume, or instrument drift will affect both the analyte and the internal standard to a similar degree, the ratio of their responses remains constant, leading to improved precision and accuracy. chromatographyonline.comlibretexts.org

| Feature | External Standard Calibration | Internal Standard Calibration | Stable Isotope Dilution Analysis (SIDA) |

|---|---|---|---|

| Principle | Compares sample response to a calibration curve from standards analyzed separately. | Compares the ratio of analyte response to a different compound (internal standard) added to all samples. | Compares the ratio of analyte response to its isotopically labeled analogue added to the sample. |

| Correction for Sample Loss | No | Yes, corrects for loss during analysis and injection variability. | Yes, corrects for loss throughout the entire sample preparation and analysis process. |

| Correction for Matrix Effects | No | Partial, if the internal standard is similarly affected by the matrix. | Yes, provides the most effective correction. |

| Complexity | Simple, suitable for large numbers of samples. alfa-chemistry.com | More complex, requires finding a suitable internal standard. | Most complex, requires a specific labeled standard and mass spectrometry. |

| Accuracy | Lower, susceptible to injection and matrix variability. chromatographyonline.com | Higher than external standard. | Highest accuracy and precision ("gold standard"). |

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Correlation of Stereochemistry with Biological Activity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, can have a profound impact on its biological activity. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov The biological activity of pheromones, for instance, is heavily dependent on their stereochemistry. jst.go.jp

For nona-2,8-dienal, the double bond at the C2 position can exist as either the E (trans) or Z (cis) isomer. The specific geometry of this double bond would be a critical factor in determining how the molecule fits into a biological receptor or an enzyme's active site. However, a review of the current scientific literature yields no specific studies that have investigated the correlation between the stereoisomers of this compound and their respective biological activities. Such research would be necessary to determine if one isomer has a more potent effect or a different type of activity compared to the other.

Impact of Conjugation and Double Bond Position on Reactivity

The arrangement of double bonds in a molecule significantly influences its stability and reactivity. When double bonds are separated by a single bond, they are considered "conjugated." This conjugation allows for the delocalization of pi electrons across the system, which generally increases the molecule's stability. mnstate.edumasterorganicchemistry.comlibretexts.org In this compound, the double bonds at positions 2 and 8 are separated by several single bonds, classifying them as isolated, not conjugated.

This lack of conjugation in this compound, compared to an isomer like nona-2,4-dienal (B1205319), has direct implications for its reactivity. The aldehyde group is an electron-withdrawing group, which makes the alpha,beta-unsaturated system (at C2-C3) susceptible to nucleophilic attack. The isolated double bond at C8 would be expected to react independently, typical of a simple alkene. The specific reactivity patterns, electrophilicity, and potential for different chemical transformations are dictated by this positioning. stackexchange.com However, no experimental or theoretical studies specifically detailing the reactivity of this compound as a function of its non-conjugated double bond system are currently available in the scientific literature.

Enzymatic Binding Mechanisms

Enzymes are highly specific catalysts, and their interaction with a substrate is governed by the precise fit between the substrate and the enzyme's active site. nih.gov The binding process can involve various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. biolanhealth.com Two primary models describe this interaction: the "lock and key" model, where the active site has a rigid, pre-formed shape complementary to the substrate, and the "induced fit" model, where the active site changes its conformation upon substrate binding to achieve a complementary fit. biolanhealth.com

Investigations into the enzymatic binding of a molecule like this compound would involve identifying specific enzymes that metabolize it or are inhibited by it. For example, aldehyde dehydrogenases are a class of enzymes that oxidize aldehydes. The binding of this compound to such an enzyme would depend on its size, shape, and the orientation of its aldehyde and alkene functional groups. There is currently a lack of published research identifying the specific enzymes that interact with this compound or detailing the mechanistic aspects of its binding.

Computational and In Silico Mechanistic Studies

In the absence of experimental data, computational methods serve as powerful tools to predict and understand the behavior of chemical compounds. These in silico techniques can provide insights into molecular structure, reactivity, and interactions with biological macromolecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. researchgate.netphyschemres.org This method is instrumental in drug discovery and for understanding the basis of a compound's biological activity. The process involves placing the ligand (this compound) into the binding site of a target protein and calculating a score that estimates the binding affinity. Molecular dynamics simulations can then be used to observe the dynamic behavior of the ligand-protein complex over time, providing information on its stability and the specific interactions that maintain the binding. naturalproducts.netmdpi.com

A search of the scientific literature reveals no published molecular docking or dynamics simulation studies specifically performed on this compound. Such studies would require a known biological target for this compound, which has not yet been identified.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. nrel.govacs.org These calculations can determine various properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on atoms. nih.gov This information is crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. nih.gov

For this compound, quantum chemical calculations could predict its three-dimensional structure, vibrational frequencies, and electronic properties, offering a theoretical basis for its reactivity. While there is a mention of calculations related to the enols of the precursor nona-2,8-dione, chemtube3d.com there are no specific published studies that provide a detailed quantum chemical analysis of the electronic structure of this compound itself.

While the structural framework of this compound allows for theoretical predictions about its chemical behavior based on established principles of organic chemistry, there is a notable scarcity of specific experimental and computational research on this particular compound. The scientific community has yet to publish detailed investigations into its structure-activity relationships, the influence of its stereochemistry on biological function, its specific enzymatic interactions, or its properties as determined by in silico methods. Future research is required to fill these knowledge gaps and to fully characterize the chemical and biological profile of this compound.

Biotechnological Approaches for Nona 2,8 Dienal Production and Applications

Genetic Engineering of Microbial Hosts for Biosynthesis

Microbial hosts offer significant advantages for producing valuable chemicals due to their rapid growth, scalability, and amenability to genetic manipulation. The engineering of these "cell factories" to produce specific aldehydes is an active area of research.

Pathway Engineering in Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is a well-established and robust host for industrial biotechnology. ntu.edu.sg Its capacity for producing complex molecules has been demonstrated through the successful synthesis of various flavor compounds. nih.govx-mol.net

Recent studies have established a platform in S. cerevisiae for the whole-cell biotransformation of polyunsaturated fatty acids (PUFAs) into 9-carbon aldehydes. nih.gov This was achieved by heterologously expressing a lipoxygenase (LOX) from Nicotiana benthamiana and a hydroperoxide lyase (HPL) from Cucumis melo (melon). nih.gov The engineered yeast cells, when supplied with precursor fatty acids like linoleic acid, successfully produced C9 aldehydes. nih.govresearchgate.net Researchers found that optimizing reaction conditions and enhancing the gene expression levels of LOX and HPL led to a 5.5-fold increase in the titer of (2E)-nonenal, a related C9 aldehyde, reaching over 0.11 mM. nih.govresearchgate.net This platform is versatile and could potentially be customized to produce other aldehyde products, such as nona-2,8-dienal, by selecting LOX and HPL enzymes with different regiospecificities. nih.gov

| Engineering Strategy | Key Genes/Enzymes Expressed | Host Organism | Substrate | Key Finding/Product | Reference |

|---|---|---|---|---|---|

| Heterologous Pathway Expression | Lipoxygenase (LOX) from Nicotiana benthamiana, Hydroperoxide Lyase (HPL) from Cucumis melo | Saccharomyces cerevisiae | Polyunsaturated Fatty Acids (PUFAs) | Established a whole-cell biocatalyst platform for C9 aldehyde synthesis; achieved >0.11 mM (2E)-nonenal. | nih.govresearchgate.net |

| Co-expression of Fungal Enzymes | Lipoxygenase-1 (LOX1) and Hydroperoxide Lyase (HPL) from Tricholoma matsutake | Saccharomyces cerevisiae | Linoleic Acid | Successful biosynthesis of the C8 aroma compound (R)-(-)-1-octen-3-ol, demonstrating the viability of the LOX pathway in yeast. | nih.govjmb.or.kr |

| Expression of Plant HPL | Hydroperoxide Lyase (HPL) from tomato | Pichia pastoris (yeast) | Fatty acid hydroperoxides | Investigated HPL activity for the production of flavor compounds like hexanal (B45976) and nonenal. | researchgate.net |

Metabolic Flux Redirection in Cyanobacteria

Cyanobacteria are photosynthetic microorganisms that offer a sustainable route for chemical production by using CO2 and sunlight as primary resources. plos.orgnih.gov Metabolic engineering in cyanobacteria has largely focused on biofuels, where fatty aldehydes are crucial intermediates. plos.orgnih.govnih.gov In their native alkane biosynthesis pathway, an acyl-ACP reductase (Aar) converts fatty acyl-ACPs into fatty aldehydes, which are then converted to alkanes. plos.orgnih.gov

Engineering efforts have demonstrated that this pathway is flexible. By overexpressing specific enzymes, the fatty aldehyde intermediate can be shunted towards different products. For example, co-expression of an acyl-ACP reductase, an alcohol dehydrogenase, and a wax-ester-synthase can redirect the aldehyde to produce wax esters. plos.org More relevant to this compound, research has shown that knocking out competing pathways can redirect carbon flux and enhance the production of target molecules. d-nb.info For instance, deleting the genes for acyl-ACP reductase (sll0209) and aldehyde-deformylating oxygenase (sll0208) in Synechocystis sp. PCC 6803 significantly increased the production of fatty alcohols from fatty acyl-CoA precursors. d-nb.info

To produce a specific C9 aldehyde like this compound, the strategy would involve redirecting the central carbon metabolism towards fatty acid synthesis, providing the necessary precursors. nih.govtandfonline.com Subsequent introduction of a tailored hydroperoxide lyase (HPL) could then cleave the fatty acid hydroperoxides to the desired aldehyde. Studies using isotopically nonstationary 13C metabolic flux analysis (INST-MFA) have been instrumental in identifying metabolic bottlenecks and guiding rational engineering to improve the production of aldehyde-derived products like isobutyraldehyde. nih.govosti.gov This powerful analytical tool helps to systematically debottleneck pathways and maximize carbon flux towards the desired product. nih.govosti.gov

| Organism | Engineering Target | Strategy | Outcome | Reference |

|---|---|---|---|---|

| Synechococcus elongatus | Fatty Acid Synthesis (FAS) Pathway | Overexpression of Acyl-ACP Reductase (Aar) and Aldehyde Dehydrogenase (AldE). | Flexible production of fatty aldehydes as precursors for fatty acids, alkanes, and wax esters. | plos.orgnih.govnih.gov |

| Synechocystis sp. PCC 6803 | Alka(e)ne Biosynthesis Pathway | Knockout of sll0208 (aldehyde-deformylating oxygenase) and sll0209 (acyl-ACP reductase). | Blocked hydrocarbon accumulation and redirected carbon flux to increase fatty alcohol production. | d-nb.info |

| Synechococcus elongatus | Isobutyraldehyde Production Pathway | Used INST-MFA to identify bottlenecks (e.g., pyruvate (B1213749) kinase). Overexpression of pk gene. | Significantly improved specific productivity of isobutyraldehyde. | osti.gov |

| Synechocystis sp. PCC 6803 | Fermentative Metabolism | Redirection of reductant flux by altering pathways downstream of pyruvate. | Demonstrated metabolic plasticity for producing various reduced compounds. | asm.org |

Plant Metabolic Engineering for Enhanced Production

Plants are the natural source of C9 aldehydes, which are key components of their defense mechanisms and contribute to their characteristic "green leaf volatile" aromas. nih.govmdpi.com Metabolic engineering in plants offers a direct way to enhance the production of these valuable compounds in their native biological context. aiche.orghep.com.cnrsc.orgnih.gov

Research in cucumber (Cucumis sativus), a fruit known for its C9 aroma compounds, has provided significant insights. oup.com The lipoxygenase (LOX) pathway is critical for determining the flavor profile of cucumber. oup.com Studies have identified specific 9-LOX genes, such as CsLOX09, as central to C9 aroma accumulation. oup.com The expression level of CsLOX09 was found to be highly correlated with the quantity of C9 aromas produced. oup.com

Furthermore, transcription factors that regulate the LOX pathway have been identified as powerful engineering targets. A plant-specific transcription factor, CsDof1.8, was found to directly activate the expression of CsLOX09, thereby enhancing the accumulation of C9 aromas. oup.com This discovery presents a clear strategy for metabolic engineering: overexpressing key regulatory genes like CsDof1.8 or the biosynthetic genes themselves (CsLOX09 and a suitable HPL) could lead to plant varieties with significantly increased yields of specific C9 aldehydes. oup.com Another approach involves suppressing competitive metabolic pathways to channel more precursors into the desired pathway. nih.gov

Biocatalytic Production Systems

Biocatalytic production utilizes isolated enzymes or whole cells to perform specific chemical transformations, offering high selectivity and operation under mild conditions. semanticscholar.org This approach is particularly well-suited for producing natural flavor compounds like C9 aldehydes, avoiding the complexities of de novo synthesis within a living host. psu.edu

The biocatalytic production of C9 aldehydes typically involves a multi-enzyme cascade that mimics the natural LOX pathway. mdpi.comsemanticscholar.orgresearchgate.net The process generally follows these steps:

Lipase (B570770) Hydrolysis: A lipase enzyme is used to hydrolyze vegetable oils (triglycerides) to release free polyunsaturated fatty acids, such as linoleic and linolenic acid. mdpi.comresearchgate.net

Lipoxygenase (LOX) Dioxygenation: The released fatty acids are then treated with a lipoxygenase (LOX), which catalyzes their conversion into fatty acid hydroperoxides. mdpi.comsemanticscholar.org The choice of LOX determines the position of oxygenation (e.g., 9-LOX or 13-LOX).

Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase (HPL) cleaves the hydroperoxide intermediates to form the final C9 aldehyde products and an oxo-acid co-product. mdpi.comsemanticscholar.org

Researchers have successfully used yeast-expressed 9-LOX from Nicotiana benthamiana in combination with a 9/13-HPL from melon to produce large amounts of C9 aldehydes from linoleic acid, achieving a yield of 64%. psu.edunih.gov Such systems can be operated in bioreactors where the enzymes may be immobilized to improve stability and reusability, making the process more economically viable. mdpi.com

Scale-Up and Fermentation Strategies for Industrial Applications

Transitioning a biotechnological process from the laboratory to an industrial scale presents numerous challenges. foodsafety.instituteresearchgate.net A successful scale-up requires careful planning and optimization of biological, biochemical, and mechanical parameters to ensure the process remains efficient and economically viable. frontiersin.orgmdpi.com

For the production of a volatile compound like this compound in a microbial host such as S. cerevisiae, several factors are critical:

Bioreactor and Process Design: The fermentation process can be run in different modes, such as batch, fed-batch, or continuous fermentation. nih.gov Fed-batch strategies, which limit initial glucose concentration, have been shown to increase the production of certain volatile alcohols and may be beneficial for aldehyde synthesis by controlling growth rate and metabolic overflow. nih.govuni-frankfurt.de For volatile products, product loss due to stripping (evaporation) is a major concern, and bioreactor design may need to include off-gas capture and recovery systems. scientificwebjournals.com

Media Formulation: The composition of the growth medium must be optimized not only for cell growth but also for maximum product yield. scientificwebjournals.com The cost of raw materials is a significant factor at an industrial scale, so the use of low-cost substrates like agricultural residues is often explored. frontiersin.orgmdpi.com

Process Parameter Control: Maintaining consistency between small- and large-scale fermenters is crucial. frontiersin.org Key parameters such as temperature, pH, and dissolved oxygen concentration directly influence microbial metabolism and final product titers. researchgate.netmdpi.com For instance, fermentation conditions can sometimes have a greater impact on the final chemical profile than the specific microbial strain used. frontiersin.orgfrontiersin.org

Product Toxicity and Recovery: Aldehydes can be toxic to microbial cells, which can limit productivity. nih.gov Engineering strains with higher tolerance to aldehydes, for example by overexpressing aldehyde reductase enzymes, can improve performance. mdpi.com Developing efficient and cost-effective methods to recover the target aldehyde from the fermentation broth is another key challenge that must be addressed for commercial viability. foodsafety.institute

Emerging Research Frontiers and Future Perspectives

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of volatile organic compounds (VOCs) like nona-2,8-dienal at trace levels are critical for understanding its role in various systems. researchgate.netshimadzu.com The development of highly sensitive and selective analytical methods is a key research frontier.

Conventional methods for VOC analysis, such as gas chromatography-mass spectrometry (GC-MS), are continuously being refined for greater accuracy and lower detection limits. researchgate.netmdpi.com However, the complexity of biological and environmental samples necessitates more advanced approaches. Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities. numberanalytics.com For instance, coupling thermal desorption with electrospray ionization-ion mobility-mass spectrometry (TD-ESI-IMS-MS) allows for the rapid screening of VOCs with high sensitivity. researchgate.net

Future research will likely focus on the following:

Multi-dimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation of complex volatile mixtures, enabling the precise identification of this compound even in the presence of interfering compounds.

Ambient Ionization Mass Spectrometry (AIMS): Methods such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the real-time analysis of VOCs directly from the sample matrix with minimal preparation, which is invaluable for studying dynamic processes. researchgate.netnih.gov

Nanotechnology-based Sensors: The development of novel sensors utilizing nanomaterials can offer highly sensitive and selective detection of this compound. numberanalytics.com These sensors could be engineered for specific applications, such as monitoring food quality or detecting plant stress signals.

Table 1: Advanced Analytical Techniques for VOC Trace Analysis

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| GCxGC-TOF-MS | Two-dimensional gas chromatographic separation followed by high-speed mass analysis. | Enhanced peak capacity and resolution for complex samples. |

| PTR-MS | Soft chemical ionization using protonated water molecules for real-time VOC quantification. | High sensitivity and real-time monitoring capabilities. nih.gov |

| SIFT-MS | Uses selected reagent ions for rapid and selective VOC analysis. | Real-time analysis with the ability to distinguish between isomers. researchgate.net |

| TD-ESI-IMS-MS | Thermal desorption for sample introduction, followed by ionization and separation based on ion mobility and mass-to-charge ratio. | High sensitivity for trace-level detection from various sample types. researchgate.net |

Synthetic Biology for Novel this compound Derivatives

Synthetic biology offers powerful tools to engineer microorganisms for the production of valuable chemicals, including novel derivatives of this compound. nih.govembopress.org By designing and constructing new metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, researchers can create a diverse range of aldehyde compounds with unique properties. nih.govnumberanalytics.comlongdom.org

The core of this approach lies in the "design-build-test-learn" cycle of metabolic engineering. nih.gov This iterative process involves:

Designing a novel biosynthetic pathway to a target derivative.

Building the pathway in a host organism by introducing and expressing the necessary genes.

Testing the engineered strain for the production of the desired compound.

Learning from the results to optimize the pathway for higher yields and purity.

Future research in this area will likely focus on:

Enzyme Engineering: Modifying the structure of key enzymes in the biosynthetic pathway to alter their substrate specificity and catalytic activity, leading to the production of new this compound derivatives. ulisboa.pt

Pathway Optimization: Using techniques like CRISPR-Cas9 to precisely edit the host genome and balance metabolic flux to enhance the production of the target molecule. numberanalytics.com

Combinatorial Biosynthesis: Combining genes from different organisms to create hybrid pathways that can produce a wider array of novel compounds. rsc.org

Table 2: Synthetic Biology Strategies for Novel Aldehyde Production

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Enzyme Engineering | Directed evolution or rational design of biosynthetic enzymes. | Creation of enzymes that produce hydroxylated or otherwise modified this compound variants. ulisboa.pt |

| Pathway Refactoring | Redesigning and re-implementing natural biosynthetic pathways with synthetic control elements. | Increased production titers and the ability to fine-tune the output of this compound derivatives. embopress.org |

| Metabolite Channeling | Co-localizing enzymes of a pathway to increase local substrate concentrations and reduce competing reactions. | Improved efficiency and yield of the desired this compound derivative. embopress.org |

Complex Ecological System Interactions Involving this compound

This compound is known to play a role in plant-insect interactions, often acting as a volatile signal. scispace.comresearchgate.netnih.gov However, the full extent of its involvement in complex ecological systems is an emerging area of research. Understanding these interactions is crucial for developing sustainable agricultural practices and for the conservation of biodiversity. researchgate.netmdpi.com

Research is moving beyond simple plant-herbivore interactions to explore the multitrophic effects of this compound. For instance, the release of this compound by a plant under attack by an herbivore could attract predators or parasitoids of that herbivore, a phenomenon known as "indirect defense." researchgate.net Furthermore, this compound may influence the behavior of pollinators, soil microbes, and even neighboring plants. researchgate.netmdpi.com

Future research directions include:

Tritrophic Interactions: Investigating how this compound mediates interactions between plants, herbivores, and their natural enemies. researchgate.net

Belowground Ecology: Exploring the effects of this compound on soil microbial communities and root-herbivore interactions.

Ecosystem-Level Effects: Studying the role of this compound in structuring entire ecological communities and influencing ecosystem functions. frontiersin.orgmdpi.com

Integrated Omics Approaches in Biosynthesis Research

To fully understand the biosynthesis of this compound and its regulation, researchers are increasingly turning to integrated "omics" approaches. nih.govrsc.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes involved. nih.govsemanticscholar.orgmdpi.com

For example, a combined transcriptomic and metabolomic study could identify the genes that are upregulated in a plant at the same time as an increase in this compound production, providing strong clues about the enzymes involved in its biosynthesis. frontiersin.orgnih.gov The integration of multiple omics datasets can help to identify not only the core biosynthetic genes but also the regulatory networks that control their expression. nih.govrsc.org

Future research will benefit from:

Multi-omics Data Integration: Developing advanced computational tools to integrate and analyze large datasets from different omics platforms. elsevier.com

Single-Cell Omics: Analyzing the transcriptome and metabolome of individual cells to understand the cell-specific biosynthesis of this compound.

Spatial Omics: Mapping the distribution of this compound and the expression of related genes within plant tissues to understand the spatial organization of its biosynthesis.

Table 3: Integrated Omics in Biosynthesis Research

| Omics Approach | Information Gained | Application to this compound |

|---|---|---|

| Transcriptomics | Gene expression profiles under different conditions. | Identification of candidate genes involved in this compound biosynthesis. nih.govnih.gov |

| Metabolomics | Comprehensive analysis of all metabolites in a sample. | Quantification of this compound and its precursors and derivatives. nih.gov |

| Proteomics | Identification and quantification of all proteins. | Identification of the enzymes directly responsible for this compound synthesis. semanticscholar.org |

| Genomics | Complete DNA sequence of an organism. | Identification of gene clusters associated with the biosynthesis of related compounds. nih.gov |

Computational Modeling of Biological Systems and Reaction Pathways

Computational modeling is becoming an indispensable tool for studying complex biological systems and reaction pathways, including those related to this compound. wisc.eduexlibrisgroup.comduke.edu These models can simulate and predict the behavior of biological systems at various scales, from individual molecules to entire ecosystems. nih.govnih.gov

At the molecular level, quantum chemical calculations can be used to investigate the reaction mechanisms of enzymes involved in the biosynthesis of this compound. nih.govscispace.comacs.orgrsc.org This can provide insights into the catalytic process and guide enzyme engineering efforts. At a larger scale, metabolic models can be used to simulate the flow of metabolites through the biosynthetic pathway and to predict the effects of genetic modifications. numberanalytics.com

Key areas for future computational research include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining quantum mechanical calculations for the reactive center with a molecular mechanics description of the rest of the enzyme to provide a detailed understanding of the catalytic mechanism.

Genome-Scale Metabolic Models (GEMs): Constructing comprehensive models of the metabolism of organisms that produce this compound to identify targets for metabolic engineering.

Ecological Modeling: Developing models that simulate the dispersal of this compound in the environment and its impact on population dynamics and community structure. sesmo.org

Q & A

Q. What are the standard analytical methods for detecting and quantifying Nona-2,8-dienal in plant tissues?

this compound, being a volatile organic compound (VOC), is typically analyzed using gas chromatography-mass spectrometry (GC-MS). Calibration with authentic standards is critical for accurate quantification. In studies on barley roots, headspace sampling coupled with GC-MS enabled detection of this compound emissions in artificial soil environments . Methodological considerations include minimizing oxidation during extraction and ensuring controlled temperature conditions to preserve compound integrity.

Q. How is this compound biosynthesized in plant systems, and what enzymes are involved?

Biosynthesis involves lipoxygenase (LOX)-mediated oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic and α-linolenic acids. LOX activity assays using spectrophotometric methods (e.g., monitoring conjugated diene formation at 234 nm) can identify substrate specificity. For example, barley roots showed higher LOX activity with linoleic acid in older roots, while α-linolenic acid peaked in younger roots . Experimental designs should include substrate competition assays to elucidate pathway dominance.

Q. What role does this compound play in plant defense mechanisms?

this compound is released post-mechanical injury, suggesting a role in signaling or deterring herbivores. Controlled experiments simulating herbivory (e.g., root crushing) and measuring subsequent VOC emissions can validate this hypothesis. Comparative studies with other aldehydes, such as hexanal, are necessary to isolate specific ecological functions .

Q. Which factors influence the stability of this compound during experimental workflows?

Stability is affected by light, temperature, and oxygen exposure. Best practices include using amber vials, inert atmospheres (e.g., nitrogen), and cold storage during sample preparation. Stability assays under varying conditions should precede large-scale experiments to optimize protocols .

Q. What are the recommended extraction techniques for this compound from complex matrices like soil or plant tissues?

Solid-phase microextraction (SPME) fibers are effective for headspace sampling, while solvent extraction (e.g., dichloromethane) suits tissue homogenates. Matrix-matched calibration curves are essential to account for interference from co-eluting compounds in GC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in LOX activity data when correlating enzyme kinetics with this compound production?

Discrepancies in LOX substrate specificity (e.g., linoleic vs. α-linolenic acid peaks at different root ages) may arise from isoform variability or competing metabolic pathways. Experimental approaches should combine:

- Isoform-specific inhibitors to isolate enzyme contributions.

- Time-course assays to track substrate depletion and product formation.

- Transcriptomic analysis to link gene expression with enzymatic activity .

Q. What methodological challenges arise when quantifying this compound emissions in soil ecosystems, and how can they be addressed?